2'-Deoxycytidine
Overview
Description
2’-Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position . It can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor .
Synthesis Analysis
2’-Deoxycytidine forms dCTP upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . It is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .Molecular Structure Analysis
The molecular formula of 2’-Deoxycytidine is C9H13N3O4 . The average mass is 227.217 Da and the monoisotopic mass is 227.090607 Da .Chemical Reactions Analysis
2’-Deoxycytidine forms dCTP upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . It is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .Physical And Chemical Properties Analysis
The density of 2’-Deoxycytidine is 1.7±0.1 g/cm3. It has a boiling point of 497.6±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.9 mmHg at 25°C. The enthalpy of vaporization is 88.2±6.0 kJ/mol and the flash point is 254.8±31.5 °C .Scientific Research Applications
Gene Reactivation and Cancer Therapy
2'-Deoxycytidine analogs like 5-aza-2'-deoxycytidine (Decitabine) are used clinically for reactivating genes silenced by DNA methylation. This is particularly useful in treating beta-thalassemia, as patients show increased fetal globin expression after administration of this hypomethylating drug. Additionally, it's used to potentially reverse silencing of tumor suppressor genes in cancer cells due to aberrant DNA methylation (Jackson-Grusby et al., 1997).
Myelodysplastic Syndrome Treatment
Decitabine has been effective in treating high-risk myelodysplastic syndrome in elderly patients. It acts as a DNA hypomethylating agent and has shown a 50% response rate in a small phase II study, with myelosuppression being the primary adverse effect observed (Wijermans et al., 2000).
Assays for Personalized Care in Infectious Diseases
2'-deoxy-5-methylisocytidine and its stable analog 2'-deoxy-1-methylpseudocytidine are used in assays to personalize care for patients with HIV, hepatitis C, and other infectious agents. The stable analog is more chemically stable and cost-effective for use in these assays (Kim, Leal, & Benner, 2009).
Leukemia Treatment and Research
5-Aza-2'-deoxycytidine is also used in leukemia treatment and research. It has been demonstrated to induce clinical remissions in patients with high-risk myelodysplastic syndromes (MDS) and acute myelogenous leukemia (AML), often leading to increased platelet counts and remissions through leukemia cell differentiation (Van den Bosch et al., 2004), (Petti et al., 1993).
DNA Methyltransferase Mechanisms
The cytotoxicity of 5-aza-2'-deoxycytidine in mammalian cells is primarily mediated through covalent trapping of DNA methyltransferase rather than DNA demethylation. This understanding aids in elucidating the mechanisms behind its efficacy in treating cancers (Jüttermann, Li, & Jaenisch, 1994).
Estrogen Receptor Gene Demethylation
In breast cancer cell lines, 5-aza-2'-deoxycytidine has been shown to play a role in estrogen receptor gene demethylation, contributing to its cytotoxicity in these cells. This understanding is crucial in developing targeted cancer therapies (Ferguson et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883620 | |
Record name | Cytidine, 2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Deoxycytidine | |
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Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
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Solubility |
870 mg/mL | |
Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
2'-Deoxycytidine | |
CAS RN |
951-77-9, 56905-41-0 | |
Record name | Deoxycytidine | |
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Record name | Deoxycytidine | |
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Record name | Cytidine, 2'-deoxy-, labeled with tritium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056905410 | |
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Record name | 2'-Deoxycytidine | |
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Record name | Cytidine, 2'-deoxy- | |
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Record name | Cytidine, 2'-deoxy- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |
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Record name | 2'-deoxycytidine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |
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Record name | Doxecitine | |
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Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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